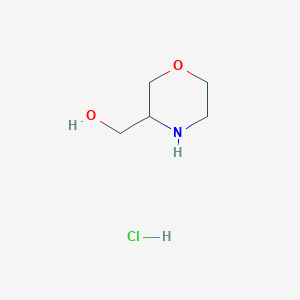
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
概要
説明
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C14H12Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves several steps. One common method includes the use of potassium carbonate and sodium iodide in N,N-dimethylformamide at 85°C for 10 hours . Another method involves the use of potassium carbonate in N,N-dimethylformamide at 20°C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the quinoline core or the side chains.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Sodium Iodide: Acts as a nucleophile in substitution reactions.
N,N-Dimethylformamide: A solvent that facilitates the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of quinazoline-pyrrole hybrid compounds with potential antitumor activity.
Synthetic Chemistry: Serves as a chemical intermediate in the synthesis of other complex molecules.
Biological Studies: Investigated for its potential biological activities, including antiproliferative effects.
作用機序
The mechanism of action of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: A closely related compound with similar structural features.
4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine: Another compound with a similar functional group arrangement.
Uniqueness
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSLUWYBFYQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the synthesis of Bosutinib []. Bosutinib is a tyrosine kinase inhibitor with therapeutic applications in treating chronic myeloid leukemia. The efficient synthesis of this intermediate is vital for producing Bosutinib.
Q2: Can you elaborate on the research related to the synthesis of this compound?
A2: Research has focused on developing new and improved methods for synthesizing this key intermediate. One study [] details a novel approach that aims to be more efficient and cost-effective compared to previous methods. This is particularly important for large-scale production of Bosutinib.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)




![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)



![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
